molecular formula C7H5ClN2S B1603776 2-Chlorothieno[3,2-b]pyridin-3-amine CAS No. 26579-61-3

2-Chlorothieno[3,2-b]pyridin-3-amine

Cat. No. B1603776
CAS RN: 26579-61-3
M. Wt: 184.65 g/mol
InChI Key: CHCXZALFUQHFSW-UHFFFAOYSA-N
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Description

2-Chlorothieno[3,2-b]pyridin-3-amine is a chemical compound with the molecular formula C7H5ClN2S and a molecular weight of 184.65 . It is used for research purposes and is available for purchase from various suppliers .


Synthesis Analysis

The synthesis of N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives, which includes 2-Chlorothieno[3,2-b]pyridin-3-amine, involves several steps . The process starts with the synthesis of thieno[2,3-d]pyrimidine-2,4-diol by reacting methyl 2-aminothiophene-3-carboxylate with urea. This is followed by the synthesis of 2,4-dichlorothieno[2,3-d]pyrimidine under the action of POCl3. The resulting compound is then treated with different pyridine amines in N,N-dimethylformamide/Hung’s base at 80°C to give the final product .


Molecular Structure Analysis

The molecular structure of 2-Chlorothieno[3,2-b]pyridin-3-amine is represented by the SMILES notation C1=CC2=C(C(=C(S2)Cl)N)N=C1 .

Future Directions

The future directions for the use of 2-Chlorothieno[3,2-b]pyridin-3-amine and similar compounds could involve further exploration of their antimicrobial activity and their potential as drug targets, as suggested by the study on N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives .

properties

IUPAC Name

2-chlorothieno[3,2-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c8-7-5(9)6-4(11-7)2-1-3-10-6/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCXZALFUQHFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(S2)Cl)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618445
Record name 2-Chlorothieno[3,2-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorothieno[3,2-b]pyridin-3-amine

CAS RN

26579-61-3
Record name 2-Chlorothieno[3,2-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorothieno[3,2-b]pyridin-3-amine
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Reactant of Route 6
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